molecular formula C8H11ClN4O B1523735 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride CAS No. 1258652-43-5

2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

Cat. No. B1523735
M. Wt: 214.65 g/mol
InChI Key: SUZOBRGEKAONGZ-UHFFFAOYSA-N
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Description

“2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number 1258652-43-5 . It has a molecular weight of 214.65 and a molecular formula of C8H11ClN4O .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a triazole ring, and an ethan-1-amine group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 214.65 and a molecular formula of C8H11ClN4O . Unfortunately, the specific values for density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

For additional details, you can refer to the Chemsrc database entry for 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride . Additionally, related compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol , ®-1-(furan-2-yl)ethan-1-amine , and Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate might provide further insights.

: Chemsrc: 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride : Molecules: 5-Furan-2yl[1,3,4]oxadiazole-2-thiol : MilliporeSigma: ®-1-(furan-2-yl)ethan-1-amine : Sigma-Aldrich: Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

: Molecules: 5-Furan-2yl[1,3,4]oxadiazole-2-thiol : MilliporeSigma: ®-1-(furan-2-yl)ethan-1-amine : Sigma-Aldrich: Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

  • Molecules: 5-Furan-2yl[1,3,4]oxadiazole-2-thiol
  • Sigma-Aldrich: Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the pharmacological activities associated with similar compounds , it could be interesting to explore its potential use in medicinal chemistry.

properties

IUPAC Name

2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O.ClH/c9-4-3-7-10-8(12-11-7)6-2-1-5-13-6;/h1-2,5H,3-4,9H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZOBRGEKAONGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 3
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 5
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

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